Comprehensive Spectral Analysis of cis-3-Hexenyl Levulinate: A Multi-Modal Technical Guide
Comprehensive Spectral Analysis of cis-3-Hexenyl Levulinate: A Multi-Modal Technical Guide
Executive Summary & Chemical Identity
cis-3-Hexenyl levulinate (also known as (Z)-3-hexenyl 4-oxopentanoate) is a high-value ester utilized in the flavor and fragrance industry for its unique "green" profile, blending the grassy, fresh notes of cis-3-hexenol ("Leaf Alcohol") with the fruity, caramel-like undertones of levulinic acid. Beyond its organoleptic properties, it serves as a model compound for studying the spectral behavior of unconjugated en-esters.
This guide provides a rigorous analysis of its spectral signature, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.[1] The structural elucidation relies on first-principles assignment derived from high-purity precursors, offering a self-validating framework for identification.
Chemical Profile
| Property | Value |
| IUPAC Name | (Z)-hex-3-enyl 4-oxopentanoate |
| CAS Number | 85554-70-7 |
| Molecular Formula | |
| Molecular Weight | 198.26 g/mol |
| Key Moieties |
Experimental Protocol: Synthesis & Sample Preparation
To ensure spectral data integrity, the analyte must be free of isomeric impurities (e.g., trans-2-hexenyl rearrangement products). The following protocol utilizes a Steglich esterification, favored for its mild conditions that preserve the cis-alkene geometry.
Synthesis Workflow (Steglich Esterification)
Reaction:
Protocol:
-
Reagents: Dissolve Levulinic acid (1.0 eq) and cis-3-hexenol (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Catalyst: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) as a nucleophilic catalyst.
-
Coupling: Cool to 0°C. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) dropwise.
-
Incubation: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 12 hours.
-
Workup: Filter off the precipitated Dicyclohexylurea (DCU). Wash filtrate with 0.5N HCl, saturated
, and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexane:Ethyl Acetate 9:1).
Workflow Visualization
Figure 1: Step-by-step synthesis workflow ensuring retention of cis-geometry.
Nuclear Magnetic Resonance (NMR) Analysis[1][2][10][11][12]
The NMR spectrum of cis-3-hexenyl levulinate is distinct due to the coupling of the "green" alcohol chain with the levulinate backbone. Assignments are based on chemical shift additivity rules and validated against analogous esters (e.g., cis-3-hexenyl acetate).
H NMR Data (500 MHz, )
The spectrum is divided into two domains: the Levulinate Core (A) and the Hexenyl Chain (B).
| Position | Multiplicity | Integration | Assignment Logic | |
| Levulinate Core | ||||
| 2.19 | Singlet | 3H | Methyl ketone (isolated). | |
| -CO- | 2.75 | Triplet ( | 2H | |
| -CO- | 2.57 | Triplet ( | 2H | |
| Hexenyl Chain | ||||
| -O- | 4.08 | Triplet ( | 2H | Deshielded by ester oxygen. |
| =CH- | 2.38 | Quartet ( | 2H | Allylic methylene, bridging alkene and ester. |
| -CH=CH- | 5.30 - 5.50 | Multiplet | 2H | Vinyl protons (characteristic cis coupling). |
| =CH- | 2.07 | Quintet/Multiplet | 2H | Allylic methylene (terminal side). |
| -CH_2- | 0.96 | Triplet ( | 3H | Terminal methyl. |
C NMR Data (125 MHz, )
| Carbon Type | Assignment | |
| Carbonyls | 206.5 | Ketone (Levulinate C4) |
| 172.8 | Ester Carbonyl (Levulinate C1) | |
| Alkenes | 134.6 | Methine (C3' - distal to oxygen) |
| 123.5 | Methine (C2' - proximal to oxygen) | |
| Alkyl (O-linked) | 64.2 | Methylene (C1' - O- |
| Alkyl (Backbone) | 38.0 | Levulinate C3 ( |
| 29.8 | Ketone Methyl ( | |
| 28.0 | Levulinate C2 ( | |
| 26.8 | Allylic | |
| 20.6 | Allylic | |
| 14.2 | Terminal Methyl (C6') |
Mass Spectrometry (MS) Analysis[1][10][12][13][14]
The fragmentation pattern under Electron Ionization (EI, 70 eV) is governed by two competing pathways: cleavage of the levulinate moiety and fragmentation of the unsaturated alkyl chain.
Fragmentation Pathway Logic
-
Molecular Ion (
): m/z 198 (Typically weak or invisible). -
Acylium Ion Formation (
-cleavage): The bond between the levulinate carbonyls and the central ethyl chain is labile, but the most prominent cleavage is the loss of the alkoxy group. -
Levulinoyl Cation: Cleavage of the ester bond yields the stable acylium ion of the acid part.
- .
-
McLafferty Rearrangement (Ester): Not primary due to chain length, but "Levulinate" specific rearrangement often yields m/z 43 (
) as the base peak. -
Hydrocarbon Fragments: The hexenyl chain fragments characteristically.
-
(m/z 83) and
(m/z 82).
-
(m/z 83) and
Key Diagnostic Ions
| m/z | Intensity | Fragment Structure | Origin |
| 43 | 100% (Base) | Acetyl group (Levulinate head). | |
| 99 | High | Levulinoyl cation (Loss of -OR). | |
| 82 | Medium | Cyclohexene radical cation (Hexenyl rearrangement). | |
| 67 | Medium | Cyclopentenyl cation (Hydrocarbon chain). | |
| 55 | High | Common hydrocarbon fragment.[1] |
Fragmentation Diagram[13]
Figure 2: Primary fragmentation pathways identifying the levulinate head and hexenyl tail.
Infrared Spectroscopy (IR) Analysis[1][12]
IR analysis provides a quick "fingerprint" confirmation of the functional groups. The key feature is the presence of two distinct carbonyl signals .
| Wavenumber ( | Vibration Mode | Functional Group | Notes |
| 3010 | =C-H stretch | Alkene (cis) | Weak, characteristic of unsaturated chains. |
| 2960, 2930 | C-H stretch | Alkyl ( | Asymmetric/Symmetric stretches. |
| 1735 - 1740 | C=O stretch | Ester | Higher frequency carbonyl. |
| 1715 - 1720 | C=O stretch | Ketone | Lower frequency carbonyl (Levulinate ketone). |
| 1160 | C-O stretch | Ester (C-O-C) | Strong broad band. |
| 730 | =C-H bend | cis-Alkene | "Out-of-plane" bending; confirms cis geometry. |
Expert Insight: In many esters, the carbonyls overlap. However, in levulinates, the ketone and ester carbonyls are chemically distinct enough to often appear as a split peak or a broadened doublet around 1720-1740
References
-
National Institute of Standards and Technology (NIST). cis-3-Hexenyl levulinate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[2] [Link][2]
-
The Good Scents Company. cis-3-Hexenyl Levulinate Organoleptic and Chemical Properties.[Link]
-
PubChem. Levulinic Acid Spectral Data (Analogous Reference). National Library of Medicine. [Link]
